molecular formula C11H14BrNO B139443 4-(4-溴苄基)吗啉 CAS No. 132833-51-3

4-(4-溴苄基)吗啉

货号 B139443
CAS 编号: 132833-51-3
分子量: 256.14 g/mol
InChI 键: KWJZFQQTDGVBOX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-(4-Bromobenzyl)morpholine” is a chemical compound with the empirical formula C11H14BrNO . It has a molecular weight of 256.14 .


Synthesis Analysis

The synthesis of morpholines, including “4-(4-Bromobenzyl)morpholine”, has been a subject of interest due to their widespread availability in natural products and biologically relevant compounds . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described in recent advances .


Molecular Structure Analysis

The molecular structure of “4-(4-Bromobenzyl)morpholine” is represented by the SMILES string BrC1=CC=C(CN2CCOCC2)C=C1 .

科学研究应用

  1. 抗菌应用: 由Aziz‐ur‐Rehman等人(2016年)进行的研究合成了4-(2-氨基乙基)吗啉的衍生物,包括涉及4-溴苄基的化合物。这些化合物对几株革兰氏阴性细菌表现出良好的抑制作用,突显了它们在抗菌研究中的潜力。

  2. 抗微生物和抗氧化活性: Menteşe等人(2015年)的研究调查了4-(4-溴苄基)吗啉的衍生物对α-葡萄糖苷酶抑制、抗微生物和抗氧化性能。这些化合物显示出显著的活性,特别是对革兰氏阳性和阴性细菌,以及显著的抗氧化能力。

  3. 化疗潜力: Al-Mutairi et al. (2021)的研究分析了与4-(4-溴苄基)吗啉相关的化合物的晶体结构,并建议它们作为化疗药物的潜力。这些化合物显示出在靶向人类鞘氨醇激酶1(与癌症相关的靶标)方面的潜力。

  4. 制药中间体的合成: 罗玲艳等人(2011年)讨论了从溴苯起始合成抗凝血剂利伐沙班的关键中间体4-(4-氨基苯基)-3-吗啉酮的合成。这个过程突显了4-(4-溴苄基)吗啉衍生物在合成重要药物中的作用 (Luo Lingyan et al., 2011)

  5. 对COVID-19蛋白酶的抑制活性: Jovanovic et al. (2021)的研究评估了4-(4-溴苄基)吗啉的衍生物对SARS-CoV-2蛋白酶的抑制活性。他们发现了显著的抑制效力,表明在COVID-19治疗中的潜在应用。

  6. 合成新化合物: 例如D’hooghe等人(2006年)合成的新化合物,显示了4-(4-溴苄基)吗啉衍生物在为化学和生物学各种应用创造新的化学实体中的作用。

  7. 在激酶抑制中的作用: Hobbs等人(2019年)描述了吗啉衍生物在PI3K和PIKKs抑制中的应用,这是癌症研究中的重要靶标。这项研究强调了这类化合物在新治疗剂的开发中的相关性 (Hobbs et al., 2019)

安全和危害

“4-(4-Bromobenzyl)morpholine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has a hazard classification of Acute Tox. 4 Oral . It is recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .

属性

IUPAC Name

4-[(4-bromophenyl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c12-11-3-1-10(2-4-11)9-13-5-7-14-8-6-13/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJZFQQTDGVBOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354817
Record name 4-(4-bromobenzyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromobenzyl)morpholine

CAS RN

132833-51-3
Record name 4-(4-bromobenzyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 132833-51-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Bromobenzyl bromide (2.0 g) and morpholine (1.39 ml) were stirred in dimethylformamide (25 ml) for 18 h. The mixture was partitioned between diethyl ether (50 ml) and water (80 ml). The aqueous phase was extracted further with ether (50 ml) and the combined organics were washed with water (80 ml), dried (magnesium sulphate) and evaporated. The residue was purified by column chromatography, eluting with a gradient of ethyl acetate/iso-hexane; 0/100 to 50/50, to give the product as a white crystalline solid (1.44 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.39 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Bromobenzyl bromide (Aldrich Co., 2.0 g) and morpholine (0.73 ml) were dissolved in acetonitrile (15 ml), potassium carbonate (1.3 g) was added, and the mixture was heated under reflux for 4 hr. The insoluble material was filtered off, and the filtrate was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography (elution solvent: hexane-ethyl acetate (5:1)) to give 4-(4-bromobenzyl)morpholine (1.55 g). 4-(4-Bromobenzyl)morpholine (1.55 g), 1-(tert-butoxycarbonyl)piperazine (1.27 g), 2-(di-tert-butylphosphino)biphenyl (37 mg), tris(dibenzylideneacetone)dipalladium (57 mg) and sodium tert-butoxide (1.2 g) were added to toluene (13 ml), and the mixture was heated under reflux for 5 hr. The insoluble material was filtered through a Celite (trademark) filter, and the filtrate was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography. The obtained 4-[4-(morpholine-4-ylmethyl)phenyl]piperazine-1-carboxylic acid tert-butyl ester was dissolved in dichloromethane, trifluoroacetic acid was added and the mixture was stirred overnight at room temperature. The mixture was neutralized with an aqueous sodium hydroxide solution, and extracted with dichloromethane. The organic layer was dried and the solvent was evaporated under reduced pressure to give 4-(4-piperazin-1-ylbenzyl)morpholine (1.06 g, yield 51%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.73 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 1-bromo-4-(bromomethyl)benzene (100 mg) in dry THF (10 ml) containing potassium carbonate (380 mg) was treated slowly with morpholine (0.32 ml, 317 mg). The resulting mixture was stirred at room temperature under nitrogen for 18 h, before filtering and concentrating in vacuo to give the title compound as a white solid (620 mg). m.p. 82°-83° C.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
380 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.32 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

In DMF (108 ml) was dissolved morpholine (9.0 g). To the mixture were added at room temperature triethylamine (24 ml) and 4-bromobenzyl bromide (21.5 g), and the mixture was stirred at 80° C. for 16 hours and cooled to room temperature. The reaction mixture was added to water, and the mixture was extracted with ethyl acetate, washed with saturated brine and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated, and the residue was purified with silica gel column chromatography (hexane/ethyl acetate=2/1) to give 4-(4-bromobenzyl)morpholine (17.2 g).
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Three
Name
Quantity
108 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Bromobenzyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(4-Bromobenzyl)morpholine
Reactant of Route 3
Reactant of Route 3
4-(4-Bromobenzyl)morpholine
Reactant of Route 4
Reactant of Route 4
4-(4-Bromobenzyl)morpholine
Reactant of Route 5
Reactant of Route 5
4-(4-Bromobenzyl)morpholine
Reactant of Route 6
Reactant of Route 6
4-(4-Bromobenzyl)morpholine

Citations

For This Compound
13
Citations
JH Ferguson, Z De Los Santos, SN Devi… - Journal of Enzyme …, 2017 - Taylor & Francis
While progress has been made in treating cancer, cytotoxic chemotherapeutic agents are still the most widely used drugs and are associated with severe side-effects. Drugs that target …
Number of citations: 9 www.tandfonline.com
A Oddo, R Holl - Carbohydrate research, 2012 - Elsevier
The UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine deacetylase (LpxC) is a promising target for the development of novel antibiotic substances against multidrug-resistant …
Number of citations: 28 www.sciencedirect.com
N Suleiman Gwaram - 2014 - studentsrepo.um.edu.my
A series of compounds derived from 2-acetylpyridne or acetophenones with morpholine, piperazine and piperidine moeity were synthesized and structurally characterized. The …
Number of citations: 3 studentsrepo.um.edu.my
NS Gwaram - 2014 - search.proquest.com
A series of compounds derived from 2-acetylpyridne or acetophenones with morpholine, piperazine and piperidine moeity were synthesized and structurally characterized. The …
Number of citations: 0 search.proquest.com
H Huang, JY Kang - The Journal of Organic Chemistry, 2017 - ACS Publications
A novel protocol for extending the scope of the Mitsunobu reaction to include amine nucleophiles to form C–N bonds through the utilization of N-heterocyclic phosphine-butane (NHP-…
Number of citations: 41 pubs.acs.org
Y Wakiyama, K Kumura, E Umemura, S Masaki… - The Journal of …, 2016 - nature.com
Lincomycin derivatives, which possess a hetero ring at the C-7 position via sulfur atom, were synthesized by three types of reactions:(1) Mitsunobu reaction of 2, 3, 4-tris-O-(trimethylsiliyl…
Number of citations: 13 www.nature.com
G Trammel, R Kuniyil, P Crook, P Liu… - Available at SSRN … - papers.ssrn.com
Indole dearomatization is an important strategy to access indolines, a motif present in a variety of natural products and pharmaceuticals. Herein, a method for transition-metal catalyzed …
Number of citations: 0 papers.ssrn.com
VCM Gasser, B Morandi - 2020 - scholar.archive.org
The advent of transfer hydrogenation and borrowing hydrogen reactions paved the way to manipulate simple alcohols in previously unthinkable manners and circumvent the need for …
Number of citations: 0 scholar.archive.org
G Trammel - 2022 - search.proquest.com
Saturated N-heterocycles are prominent motifs in biologically active molecules, and thus methods for the synthesis of diversely functionalized N-heterocycles are valuable. Our lab is …
Number of citations: 0 search.proquest.com
CGW Benton, SP Fisher, V Lavallo… - … -Catalyzed Carbon to …, 2019 - escholarship.org
4.1 Abstract Here we report the surprising discovery that high-energy vinyl carbocations can be generated under strongly basic conditions, and that they engage in intramolecular sp3 C…
Number of citations: 3 escholarship.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。